molecular formula C19H13NO4 B14389458 5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole CAS No. 88145-35-1

5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole

Cat. No.: B14389458
CAS No.: 88145-35-1
M. Wt: 319.3 g/mol
InChI Key: GYHXZMMEEKPSTG-UHFFFAOYSA-N
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Description

5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole is an organic compound with the molecular formula C15H11NO4. It is a derivative of benzodioxole, characterized by the presence of a nitro group at the 5-position and two phenyl groups at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole typically involves the nitration of 2,2-diphenyl-2H-1,3-benzodioxole. One common method is the reaction of 2,2-diphenyl-2H-1,3-benzodioxole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Scientific Research Applications

5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole is primarily related to its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These intermediates can cause oxidative stress, DNA damage, and other cellular effects, leading to antimicrobial or anticancer activities . The compound may also interact with specific molecular targets and pathways, such as enzymes involved in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro group and the diphenyl groups. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds. The nitro group enhances its reactivity in reduction and substitution reactions, while the diphenyl groups contribute to its stability and potential interactions with biological targets .

Properties

CAS No.

88145-35-1

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

5-nitro-2,2-diphenyl-1,3-benzodioxole

InChI

InChI=1S/C19H13NO4/c21-20(22)16-11-12-17-18(13-16)24-19(23-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI Key

GYHXZMMEEKPSTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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